molecular formula C7H7ClF3N3 B1440504 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 866648-53-5

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B1440504
CAS RN: 866648-53-5
M. Wt: 225.6 g/mol
InChI Key: RCRUAWWNTTTYOS-UHFFFAOYSA-N
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Description

“6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 866648-53-5 . It has a molecular weight of 225.6 and its IUPAC name is N-[6-chloro-2-(trifluoromethyl)-4-pyrimidinyl]-N,N-dimethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C7H7ClF3N3 . The InChI code is 1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.6 . Its molecular formula is C7H7ClF3N3 . The InChI code is 1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3 .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of compounds with various biological activities. The compound could be used as a precursor in the synthesis of these molecules, which have been explored for their therapeutic potential, including antiviral and anticancer properties .

Development of Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs. As such, 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine could be valuable in the synthesis of new drugs that benefit from the inclusion of this functional group .

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, which are fundamental in organic synthesis. It could be used to produce various substituted pyrimidines, which are important in the synthesis of pharmaceuticals and agrochemicals .

Ligand for Target Proteins

The compound’s structure suggests potential as a ligand for target proteins, which could be useful in biochemical research and drug discovery. Companies specializing in lab chemicals and biochemicals may offer this compound for such applications .

Chemical Property Analysis

Understanding the chemical properties of compounds like 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine is crucial for their application in various fields. Detailed analysis of its structure, melting point, boiling point, and density can provide insights into its suitability for different scientific applications .

properties

IUPAC Name

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRUAWWNTTTYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674273
Record name 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine

CAS RN

866648-53-5
Record name 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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